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Compound of Interest |

Compound Name: 3-Isocyano-4-methoxybiphenyl
CAS No.: 730964-89-3
Cat. No.: B1621410
. J

Executive Summary & Compound Identity

3-Isocyano-4-methoxybiphenyl is an aryl isocyanide characterized by the presence of a
strongly electron-withdrawing isocyano (-NC) group meta to the phenyl ring and ortho to a
methoxy group. Its spectroscopic signature is dominated by the linear isocyanide functionality,
which provides a distinct infrared absorption and unique carbon-nitrogen coupling in NMR.

Property Data

IUPAC Name 3-Isocyano-4-methoxy-1,1'-biphenyl
CAS Number 730964-89-3

Molecular Formula C14H11NO

Molecular Weight 209.25 g/mol

Physical State Off-white to pale yellow solid

Soluble in CHCI3, CH2Cl2, DMSQO; Insoluble in

Solubility :
water

Synthesis & Origins (Contextual Grounding)
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Understanding the synthesis is critical for interpreting impurities in spectroscopic data. This
compound is typically derived from 3-amino-4-methoxybiphenyl via formylation followed by
dehydration.

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard synthetic route and potential impurities
(Formamide intermediate) that must be monitored via NMR/IR.

3-Amino-4-methoxybiphenyl - Formylation w| N-(4-methoxy-[1,1"-biphenyl]-3-yl)formamide o | Dehydration -H20 | 3-Isocyano-4-methoxybiphenyl
(Precursor) | (HCOOH / Ac20) = (Major Impurity) | (POCI3/Et3N) o (Target)

Click to download full resolution via product page

Caption: Two-step synthesis from the aniline precursor. The formamide intermediate is the
most common spectroscopic contaminant.

Spectroscopic Characterization (The Core)
A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary "Go/No-Go" test for isocyanide formation. The transformation of
the N-H stretch (amine/amide) to the C=N stretch is definitive.
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Functional Group

Wavenumber (cm~1)

Signal
Characteristics

Structural Origin

Characteristic -N=C

stretching vibration.

Isocyanide (-NC) 2115 - 2135 Strong, Sharp o _ _
This is the diagnostic
peak.

_ Aromatic ring C-H

C-H (Aromatic) 3030 — 3060 Weak )
stretching.

) Methyl group C-H

C-H (Methoxy) 2840 — 2960 Medium )
stretching (-OCHs).

] ] Biphenyl skeletal

C=C (Aromatic) 1480 — 1600 Variable o
vibrations.
Aryl-alkyl ether

C-O (Ether) 1240 - 1260 Strong

stretching.

Diagnostic Note: If a broad peak remains around 3300 cm~* (N-H stretch) or a carbonyl peak

appears at 1680 cm™1, the dehydration is incomplete, and the formamide intermediate is

present.

B. Nuclear Magnetic Resonance (NMR)

'H NMR (Proton) — 400 MHz, CDCls

The proton spectrum is defined by the biphenyl system and the methoxy singlet. The

isocyanide group exerts a deshielding effect on the ortho-proton (H-2) but less so than a nitro

group.

© 2026 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

" . o _ Assignment
Position Shift (o, ppm) Multiplicity Integration _
Logic
) Characteristic
-OCHs 3.92-3.96 Singlet (s) 3H
methoxy group.
Ortho to -OMe
Doublet (d, J = (shielded by
H-5 7.00 - 7.05 1H
8.5 Hz) oxygen
donation).
Ortho to -NC.
Narrow Doublet Deshielded;
H-2 7.55-7.65 1H
(d,J=2.0Hz) shows meta-
coupling to H-6.
Para to -NC.
Doublet of Overlaps with
H-6 7.60-7.70 1H _
Doublets (dd) phenyl ring
signals.
The
] ) unsubstituted
Phenyl Ring 7.35-7.55 Multiplet (m) 5H

phenyl ring of the

biphenyl core.

13C NMR (Carbon) — 100 MHz, CDCls

The carbon spectrum provides the most definitive structural proof via the isocyanide carbon

signal, which often exhibits coupling to the quadrupolar **N nucleus.
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Carbon Type Shift (8, ppm) Signal Note
] Triplet (1:1:1) (J = 6-10 Hz) or
Isocyanide (-NC) 162.0 — 165.0 ) ) ]
Broad. Unique to isocyanides.
C-O (Methoxy) 56.0 - 56.5 Strong singlet.
) Quaternary carbon attached to
C-O (Aromatic) 150.0 - 152.0
oxygen.
) Quaternary carbon linking the
C-1 (Biphenyl) 134.0 - 136.0 ]
two rings.
) Signals for the remaining 9
Aromatic CH 112.0 - 130.0

aromatic carbons.

Expert Insight: The isocyanide carbon signal is often weak due to the lack of NOE
enhancement and splitting by 1*N. High concentration and increased scan numbers (d1 > 2s)
are recommended for detection.

C. Mass Spectrometry (MS)

lonization mode: ESI (Positive) or EI (70 eV).[1]
e Molecular lon: [M]* or [M+H]* observed at m/z 209.1 / 210.1.
e Fragmentation Pathway:

o Loss of HCN/CN: A characteristic loss of 27 Da (HCN) or 26 Da (CN) is common for
isocyanides, leading to a fragment at m/z ~182.

o Loss of Methyl: Loss of 15 Da (CHs) from the methoxy group may be observed (m/z 194).

Quality Control Protocol

To validate the integrity of 3-lIsocyano-4-methoxybiphenyl before use in sensitive catalytic
cycles:

e Check IR: Ensure the peak at ~2125 cm~1 is sharp. Any broadening implies decomposition.
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e Check Solubility: The compound should fully dissolve in CH2Cl2. Turbidity often indicates
polymerized isocyanide (poly-iminomethylene), a common degradation product upon
storage.

o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Isocyanides are acid-
sensitive and can slowly polymerize or hydrolyze.

References
e Compound Registry: 3-Isocyano-4-methoxy-1,1'-biphenyl. Chemical Abstracts Service (CAS)

Registry Number: 730964-89-3.

e Precursor Identification: 3-Amino-4-methoxybiphenyl. PubChem CID: 12217349. Available
at: [Link]

e General Isocyanide Characterization: Ugi, I. (1971). Isonitrile Chemistry. Academic Press.
(Foundational text for isocyanide spectroscopy).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. application.wiley-vch.de [application.wiley-vch.de]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-Isocyano-
4-methoxybiphenyl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1621410#3-isocyano-4-methoxybiphenyl-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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